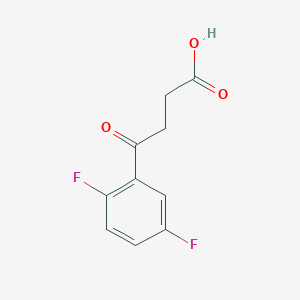

4-(2,5-Difluorophenyl)-4-oxobutyric acid

Description

Significance of the Aryl-Oxobutanoic Acid Scaffold in Contemporary Chemical and Biological Research

The aryl-oxobutanoic acid scaffold is a key structural motif found in a variety of biologically active molecules. This framework, characterized by an aromatic ring linked to a four-carbon chain containing a ketone and a carboxylic acid, serves as a versatile template for drug discovery and development. Its presence is noted in compounds investigated for a range of therapeutic applications, including anti-inflammatory and antimicrobial agents. The reactivity of the keto and carboxylic acid groups allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. For instance, compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid are utilized in undergraduate organic chemistry synthesis, demonstrating the fundamental importance of this structural class. wikipedia.org

Overview of Fluorinated Aryl-Oxobutanoic Acid Derivatives and their Research Relevance

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the context of aryl-oxobutanoic acids, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to better cell membrane permeability. These modifications are highly sought after in medicinal chemistry to improve the efficacy and pharmacokinetic profiles of drug candidates. Research into fluorinated derivatives has shown promising results in various areas, including the development of anti-inflammatory drugs. For example, compounds such as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid have demonstrated potent anti-inflammatory and immunomodulatory effects. nih.govjcu.cz The difluorophenyl group, in particular, is noted for its potential to enhance a compound's binding affinity to specific enzymes or receptors.

Contextualization of 4-(2,5-Difluorophenyl)-4-oxobutyric Acid within the Broader Field

While extensive research exists for various fluorinated aryl-oxobutanoic acids, specific studies on 4-(2,5-Difluorophenyl)-4-oxobutyric acid are notably limited in publicly available literature. Its structural isomer, 4-(2,4-Difluorophenyl)-4-oxobutanoic acid, has been investigated for its potential in enzyme inhibition studies and its ability to modulate cell signaling pathways. The distinct substitution pattern of the fluorine atoms in the 2,5-positions on the phenyl ring of 4-(2,5-Difluorophenyl)-4-oxobutyric acid would be expected to confer unique electronic and steric properties compared to its 2,4-difluoro counterpart. These differences could translate into a distinct biological activity profile, making it a compelling candidate for further investigation.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

|---|---|---|---|

| 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid | 110931-77-6 | C10H8F2O3 | Enzyme Inhibition |

| 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid | 112344-S2-2 | C17H14F2O3 | Anti-inflammatory |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 4619-20-9 | C11H12O3 | Organic Synthesis |

Academic Gaps and Future Research Directions for the Chemical Compound

The primary academic gap concerning 4-(2,5-Difluorophenyl)-4-oxobutyric acid is the lack of direct experimental data on its synthesis, characterization, and biological activity. The unique substitution pattern of the difluoro groups suggests that this compound could exhibit novel pharmacological properties. Future research should initially focus on developing and optimizing a synthetic route for this specific isomer. Following successful synthesis, comprehensive spectroscopic and crystallographic analysis would be essential to fully characterize the molecule.

Subsequent research could then explore its potential biological activities, drawing parallels from the known activities of its isomers and other aryl-oxobutanoic acids. Key areas for investigation could include its potential as an enzyme inhibitor, an anti-inflammatory agent, or a modulator of specific cellular pathways. Comparative studies with its 2,4-difluoro isomer would be particularly valuable in elucidating the structure-activity relationships and the impact of fluorine positioning on biological function.

| Research Area | Objective | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Develop a reliable and efficient synthesis method. | Enable further research and availability of the compound. |

| Structural Analysis | Characterize the compound using spectroscopic and crystallographic techniques. | Provide fundamental data for understanding its properties. |

| Biological Screening | Investigate its activity in various biological assays (e.g., enzyme inhibition, anti-inflammatory). | Identify potential therapeutic applications. |

| Comparative Studies | Compare its activity with other fluorinated isomers. | Elucidate structure-activity relationships. |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-difluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFMCIZLSODNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602666 | |

| Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871127-78-5 | |

| Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,5 Difluorophenyl 4 Oxobutyric Acid and Its Analogs

Established Synthetic Routes to Aryl-Oxobutanoic Acids

The traditional synthesis of aryl-oxobutanoic acids, a class of compounds to which 4-(2,5-difluorophenyl)-4-oxobutanoic acid belongs, relies on several well-documented chemical reactions.

Friedel-Crafts Acylation Strategies in Oxobutanoic Acid Synthesis

The Friedel-Crafts acylation is a cornerstone in the synthesis of aryl ketones, including 4-aryl-4-oxobutanoic acids. wikipedia.orgwikipedia.orgnih.govbyjus.commasterorganicchemistry.comscience-revision.co.uk This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comscience-revision.co.uksigmaaldrich.com

A common approach for synthesizing 4-aryl-4-oxobutanoic acids is the reaction of an aromatic hydrocarbon with succinic anhydride. wikipedia.orgstackexchange.comguidechem.com The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). wikipedia.orgwikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of an acylium ion from the reaction between succinic anhydride and the Lewis acid catalyst. sigmaaldrich.comstackexchange.com This electrophile then attacks the aromatic ring, leading to the formation of the corresponding 4-aryl-4-oxobutanoic acid. stackexchange.com

For instance, the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is achieved through the Friedel-Crafts reaction of toluene (B28343) with succinic anhydride, using aluminum chloride as the catalyst. wikipedia.org Similarly, 4-(4-biphenylyl)-4-oxo-butanoic acid can be prepared by reacting biphenyl (B1667301) with succinic anhydride in the presence of anhydrous aluminum chloride. google.com

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| Toluene | Succinic Anhydride | Aluminum Chloride (AlCl₃) | 4-(4-Methylphenyl)-4-oxobutanoic acid | wikipedia.org |

| Biphenyl | Succinic Anhydride | Aluminum Chloride (AlCl₃) | 4-(4-Biphenylyl)-4-oxo-butanoic acid | google.com |

| Benzene | Succinic Anhydride | Aluminum Chloride (AlCl₃) | 4-Phenyl-4-oxobutanoic acid | stackexchange.com |

Multi-Step Industrial Synthesis Approaches for Related Derivatives

On an industrial scale, the synthesis of related derivatives often involves multi-step processes to ensure high purity and yield. These approaches may begin with readily available starting materials and proceed through several intermediates. For example, the synthesis of certain γ-keto acids can be achieved through the decomposition of diazoketones with diazo acetic ester in the presence of copper oxide. google.com Another industrial method involves the reaction of dicarboxylic dihalides with organic aluminum chlorides or bromides, followed by hydrolysis to yield γ-keto acids. google.com

These industrial syntheses are often optimized for large-scale production, focusing on cost-effectiveness and process safety.

Conversion of Precursor Compounds in Analog Synthesis

The synthesis of analogs of 4-(2,5-difluorophenyl)-4-oxobutanoic acid can be achieved by modifying precursor compounds. For example, bicyclic pyrroloimidazolones and pyrrolopyrimidinones have been synthesized by reacting aryl-substituted 4-oxobutanoic acids with aliphatic binucleophiles. This reaction proceeds through the formation of salts, followed by dehydration to form amides and, finally, the desired heterocyclic compounds.

Another approach involves the synthesis of chiral multicyclic γ-lactones through the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids. rsc.org This method utilizes a formic acid–triethylamine azeotrope as the hydrogen source and results in high yields and excellent stereoselectivities. rsc.org

Furthermore, various functionalized γ-ketoesters can be accessed through a highly regioselective, 3-component coupling of α-oxo acids, maleic anhydrides, and alcohols. acs.org

| Precursor Compound | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 4-Aryl-4-oxobutanoic acids | Aliphatic binucleophiles (e.g., 1,2-diaminoethane) | Bicyclic pyrroloimidazolones | Salt formation, dehydration, cyclization | |

| γ-Keto carboxylic acids | Formic acid–triethylamine, Ru-catalyst | Chiral multicyclic γ-lactones | Asymmetric transfer hydrogenation, lactonization | rsc.org |

| α-Oxo acids, maleic anhydrides, alcohols | Photoredox catalyst | Functionalized γ-ketoesters | 3-component decarboxylative coupling | acs.org |

Novel Synthetic Approaches for Difluorophenyl Oxobutanoic Acid Derivatives

The development of new synthetic methods for difluorophenyl oxobutanoic acid derivatives is driven by the need for greater efficiency, selectivity, and sustainability.

Exploration of Regioselective Synthetic Pathways

Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds. In the context of difluorophenyl oxobutanoic acid derivatives, controlling the position of substitution on the difluorophenyl ring is essential. Research in this area focuses on directing the incoming acyl group to a specific carbon atom of the aromatic ring. This can be achieved through the use of directing groups on the substrate or by carefully selecting the catalyst and reaction conditions. For instance, the development of a highly regioselective, 3-component coupling reaction allows for the precise synthesis of functionalized γ-ketoesters. acs.org The synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved with high regioselectivity through a 1,3-dipolar cycloaddition reaction, demonstrating the potential for precise control in forming complex heterocyclic structures from related starting materials. nih.gov

Development of Catalytic Systems for Efficient Synthesis

Modern synthetic chemistry is increasingly focused on the development of novel catalytic systems to improve reaction efficiency and reduce environmental impact. For the synthesis of difluorophenyl oxobutanoic acid derivatives, this includes exploring alternatives to traditional stoichiometric Lewis acid catalysts in Friedel-Crafts reactions.

Recent advancements have seen the use of various catalytic systems, such as metal triflates and ionic liquids, to promote Friedel-Crafts acylation reactions under milder conditions. chemistryjournals.net For example, hafnium (IV) triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH) has been shown to accelerate the catalytic Friedel-Crafts acylation of benzene. chemistryjournals.net Bismuth (III) chloride, generated in situ from the water-insensitive bismuth (III) oxychloride, has also been used as a catalyst for the acylation of activated and polycyclic aromatics. chemistryjournals.net

Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of γ-ketoacids from α-ketoacids and maleic anhydrides in a single step, offering a mild and efficient alternative to traditional methods. acs.org

Green Chemistry Principles in Synthetic Pathway Design

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the design of synthetic pathways for chemical compounds, including 4-(2,5-Difluorophenyl)-4-oxobutyric acid and its analogs. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

In the synthesis of related aromatic oxobutanoic acids, methodologies have been developed that align with green chemistry tenets. For instance, a preparation method for 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid has been reported that utilizes readily available and inexpensive raw materials. google.com A key advantage of this process is the significant reduction in the production of waste acid water, a common issue in traditional chemical syntheses. This approach not only offers a higher yield and stable product quality but also presents a more environmentally benign route with potential for industrial-scale application. google.com

Another green approach applicable to the synthesis of derivatives involves solid-phase reactions, which can eliminate the need for hazardous solvents. A rapid and efficient solid-phase synthesis for 2,5-disubstituted-1,3,4-oxadiazoles, which can be derived from carboxylic acids, has been demonstrated by grinding reactants together under environmentally friendly conditions. researchgate.net This solvent-free method leads to excellent yields and represents a significant step towards more sustainable chemical production. researchgate.netresearchgate.net These examples highlight a clear trend towards designing synthetic routes that are not only efficient but also ecologically responsible.

Key Green Chemistry Approaches in Related Syntheses

| Principle | Application Example | Benefit | Source |

|---|---|---|---|

| Waste Prevention | Synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid designed to avoid large volumes of waste acid water. | Reduced environmental pollution and disposal costs. | google.com |

| Atom Economy | Utilizing reaction pathways that incorporate a high proportion of starting materials into the final product. | Maximized efficiency and minimized byproducts. | N/A |

| Use of Safer Solvents and Auxiliaries | Solid-phase synthesis of oxadiazole derivatives by grinding, eliminating the need for bulk solvents. | Reduced worker exposure to hazardous chemicals and environmental release. | researchgate.net |

| Design for Energy Efficiency | Room temperature reactions, such as the solid-phase synthesis, reduce the energy required for heating. | Lower energy consumption and associated carbon footprint. | researchgate.net |

Chemical Transformations and Derivatization Studies of the Chemical Compound

The chemical structure of 4-(2,5-Difluorophenyl)-4-oxobutyric acid, featuring both a ketone and a carboxylic acid functional group, offers a versatile platform for a variety of chemical transformations and derivatization studies. These modifications are crucial for developing structurally diverse analogs with potentially new properties.

Functional Group Interconversions and Modifications (e.g., Ketone Reduction)

One of the most fundamental transformations for 4-oxo-butyric acids is the reduction of the ketone functional group. The carbonyl group of the ketone is susceptible to reduction by various reagents, most commonly hydride-based agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.uk This reaction converts the ketone into a secondary alcohol, yielding 4-(2,5-difluorophenyl)-4-hydroxybutyric acid.

The mechanism of this reduction is a classic example of nucleophilic addition. libretexts.orgchemguide.co.uk The highly polar carbon-oxygen double bond of the ketone features a slightly positive carbon atom, which is attacked by a hydride ion (H⁻) from the reducing agent. chemguide.co.uksapub.org This initial attack forms an alkoxide intermediate. Subsequent protonation of the oxygen, typically by adding water or a dilute acid in a second step, yields the final alcohol product. libretexts.orgsapub.org This transformation is significant as it introduces a new chiral center into the molecule, opening possibilities for stereoselective synthesis.

Common Reducing Agents for Ketones

| Reagent | Formula | Typical Conditions | Product Type | Source |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or ethanol (B145695) solvent, often at room temperature. | Secondary Alcohol | libretexts.orgchemguide.co.uk |

Synthesis of Structurally Diverse Analogs and Derivatives

The carboxylic acid moiety of 4-(2,5-Difluorophenyl)-4-oxobutyric acid is a key handle for synthesizing a wide array of derivatives. Standard organic chemistry reactions can be employed to create esters, amides, and other related compounds. For example, reaction with alcohols in the presence of an acid catalyst can produce the corresponding esters, while reaction with amines, often using a coupling agent, yields amides.

Furthermore, the core structure can be elaborated to form heterocyclic derivatives. A common strategy involves the cyclization of carboxylic acids with hydrazine (B178648) derivatives to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov This transformation is typically achieved by treating an intermediate hydrazide with a dehydrating agent like phosphorus oxychloride. nih.gov Such modifications can significantly alter the molecule's physicochemical properties. The synthesis of structurally related compounds, such as phosphorus analogs of aspartic acid, demonstrates the potential for introducing entirely new functional groups to create novel molecular scaffolds. mdpi.com

Stereoselective Synthesis of Enantiomeric Forms of Related Oxobutanoic Acids

When a ketone, such as the one in 4-(2,5-Difluorophenyl)-4-oxobutyric acid, is reduced to a secondary alcohol, a new stereocenter is created. This means the product can exist as a pair of enantiomers (non-superimposable mirror images). For many applications, it is crucial to synthesize a single enantiomer, a process known as stereoselective synthesis.

While specific studies on the stereoselective reduction of 4-(2,5-Difluorophenyl)-4-oxobutyric acid are not detailed in the provided context, methods for the stereoselective synthesis of related chiral ketoesters and oxobutanoic acids are established. For instance, the synthesis and biological evaluation of the individual chiral forms of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid have been reported, indicating that separation or asymmetric synthesis of such compounds is feasible. jcu.cz Asymmetric catalysis, often employing chiral catalysts or reagents, is a primary strategy for achieving stereoselectivity. mdpi.com These methods can guide the incoming reagent to one face of the ketone, preferentially forming one enantiomer over the other. The development of such stereoselective routes is a key area of modern organic synthesis.

Computational Chemistry and Molecular Modeling Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of orbital energies, charge distributions, and molecular stability.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By optimizing the geometry of 4-(2,5-Difluorophenyl)-4-oxobutyric acid, DFT calculations can predict key structural parameters such as bond lengths and bond angles. These theoretical predictions are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. researchgate.net This theoretical spectrum provides a vibrational fingerprint of the molecule, where specific peaks correspond to the stretching, bending, and torsional motions of different functional groups. scirp.orgcyberleninka.ru For instance, the calculations would identify the characteristic stretching frequencies for the carbonyl (C=O) group of the ketone and carboxylic acid, the O-H stretch of the carboxyl group, and the C-F stretches of the difluorophenyl ring. Comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra helps in the definitive assignment of vibrational modes. nih.gov

Table 1: Predicted Geometrical Parameters for 4-(2,5-Difluorophenyl)-4-oxobutyric acid from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ketone) | ~1.22 Å |

| Bond Length | C=O (acid) | ~1.21 Å |

| Bond Length | C-O (acid) | ~1.35 Å |

| Bond Length | O-H (acid) | ~0.97 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | C-CO-C (ketone) | ~120° |

| Bond Angle | O-C=O (acid) | ~123° |

| Bond Angle | C-C-F (aromatic) | ~119° |

Table 2: Representative Calculated Vibrational Frequencies for 4-(2,5-Difluorophenyl)-4-oxobutyric acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3400-3500 (monomer) |

| C-H Stretch | Aromatic/Aliphatic | ~2900-3100 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| C=O Stretch | Ketone | ~1700 |

| C-F Stretch | Difluorophenyl | ~1100-1250 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions within a molecule. taylorandfrancis.com It transforms the complex, delocalized molecular orbitals into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. wisc.edu A larger E(2) value indicates a more significant interaction and greater electron delocalization, which enhances the stability of the molecule. taylorandfrancis.comresearchgate.net For 4-(2,5-Difluorophenyl)-4-oxobutyric acid, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into adjacent antibonding orbitals.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) on C=O | π(C-C) aromatic | High | Resonance Stabilization |

| LP(F) | σ(C-C) aromatic | Moderate | Hyperconjugation |

| π(C-C) aromatic | π(C=O) | Moderate | π-conjugation |

| σ(C-H) | σ(C-C) | Low | Hyperconjugation |

*LP denotes a lone pair orbital.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for nucleophilic attack. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. malayajournal.orgajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. malayajournal.org For 4-(2,5-Difluorophenyl)-4-oxobutyric acid, the HOMO is likely distributed over the electron-rich difluorophenyl ring, while the LUMO may be centered on the electron-deficient carbonyl groups.

Table 4: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 to 5.5 |

Calculation of Electronic Descriptors and Molecular Electrostatic Potential

Beyond the HOMO-LUMO gap, several other electronic descriptors derived from quantum chemical calculations can quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in electron distribution.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are potential sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. malayajournal.org In 4-(2,5-Difluorophenyl)-4-oxobutyric acid, the MEP map would show negative potential around the oxygen atoms of the carbonyl and carboxyl groups and the fluorine atoms, while the hydrogen of the hydroxyl group and some regions of the aromatic ring would exhibit positive potential.

Table 5: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | Resistance to charge transfer |

| Global Electrophilicity (ω) | χ²/2η | Propensity to accept electrons |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Biological Targets

In a molecular docking simulation, 4-(2,5-Difluorophenyl)-4-oxobutyric acid would be treated as a flexible ligand, and its conformational space would be explored within the binding site of a target protein. nih.gov The simulation aims to find the binding mode with the lowest energy, which is often represented by a docking score or an estimated binding affinity (e.g., in kcal/mol). researchgate.netmdpi.com A more negative score typically indicates a more favorable binding interaction.

The analysis of the best-docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For example, the carboxylic acid group of the compound is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The difluorophenyl ring can engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. Understanding these binding modes is essential for structure-based drug design and optimizing ligand affinity and selectivity. nih.gov

Table 6: Hypothetical Molecular Docking Results with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | Arg123, Lys54 | Hydrogen Bond (with COOH) |

| Phe180 | π-π Stacking (with phenyl ring) | ||

| Val60, Leu175 | Hydrophobic Interaction | ||

| Protease Y | -7.9 | Ser99 | Hydrogen Bond (with C=O) |

| His45, Asn102 | Hydrogen Bond (with COOH) | ||

| Trp98 | Hydrophobic Interaction |

Analysis of Specific Receptor-Ligand Interactions and Hotspots

Computational docking is a pivotal technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of 4-oxobutanoic acid, these in silico studies are instrumental in elucidating the molecular basis of their biological activity. While specific docking studies for 4-(2,5-Difluorophenyl)-4-oxobutyric acid are not extensively detailed in publicly available literature, analysis of related oxobutanoic acid and oxadiazole derivatives provides significant insight into the probable interaction patterns.

Molecular docking simulations for analogous compounds frequently identify a combination of hydrogen bonds, hydrophobic interactions, and electrostatic contacts as critical for stable receptor binding. The carboxylic acid moiety of the butanoic acid chain is a common hotspot for interaction, often forming strong hydrogen bonds with polar amino acid residues like arginine, serine, or glutamic acid within the receptor's active site. The carbonyl (oxo) group can also act as a hydrogen bond acceptor.

The difluorophenyl ring is crucial for establishing hydrophobic and aromatic interactions. The fluorine atoms can modulate the electronic properties of the phenyl ring and may participate in specific interactions, such as halogen bonds or dipole-dipole interactions with the protein backbone or side chains. These interactions collectively determine the binding affinity and selectivity of the compound. For instance, in studies of similar molecules, key interactions are often mapped to specific amino acids that form a "hotspot" or binding pocket, guiding further structural optimization.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Receptor Residues | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic Acid (-COOH) | Asp, Glu, Ser, Thr (Side Chain Carbonyl Oxygen) | Anchors the ligand in the binding site. |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O), Oxo Group (C=O) | Arg, Lys, His, Asn, Gln (Side Chain Amine/Amide) | Provides directional interaction and specificity. |

| Hydrophobic Interactions | Difluorophenyl Ring | Ala, Val, Leu, Ile, Phe, Trp | Contributes to binding affinity through the hydrophobic effect. |

| π-π Stacking | Difluorophenyl Ring | Phe, Tyr, Trp, His | Stabilizes the ligand via aromatic ring stacking. |

| Halogen Bond | Fluorine Atoms | Backbone Carbonyl Oxygen, Ser, Thr | Enhances binding affinity and selectivity. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing insights that are inaccessible through static modeling alone. For 4-(2,5-Difluorophenyl)-4-oxobutyric acid, MD simulations can reveal its conformational flexibility, solvation properties, and dynamic interactions within a biological environment, such as a receptor's binding site.

A key application of MD is in conformational analysis. The butanoic acid chain is flexible, and its rotational freedom allows the molecule to adopt various shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations that are likely to be biologically relevant. This is crucial for understanding how the ligand might adapt its shape to fit into a binding pocket.

Prediction of Spectroscopic Properties from Theoretical Models (e.g., UV-Vis Spectra)

Theoretical models, particularly those based on quantum mechanics, are widely used to predict the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the electronic absorption spectra (UV-Vis) of molecules like 4-(2,5-Difluorophenyl)-4-oxobutyric acid. mdpi.com

These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, provides a deeper understanding of the nature of the electronic excitation. mdpi.com

For an aromatic ketone like 4-(2,5-Difluorophenyl)-4-oxobutyric acid, the UV-Vis spectrum is expected to show characteristic absorptions arising from π→π* transitions associated with the aromatic ring and n→π* transitions associated with the carbonyl group. The precise positions of these bands are influenced by the substitution pattern on the phenyl ring and the solvent environment. Computational studies have shown that including solvent effects, often through a polarizable continuum model, is critical for achieving accurate predictions that correlate well with experimental data. nih.gov

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Primary Orbital Transition | Character of Transition |

|---|---|---|---|

| ~255 | ~0.25 | HOMO → LUMO | π → π* (Aromatic System) |

| ~290 | ~0.08 | HOMO-1 → LUMO | π → π* (Aromatic System) |

| ~330 | ~0.01 | n → LUMO | n → π* (Carbonyl Group) |

Application of Chemoinformatics and Machine Learning in Compound Design

Chemoinformatics and machine learning have become indispensable tools in modern drug discovery, enabling the efficient analysis of vast chemical data to guide the design of new therapeutic agents. respectprogram.orgnih.gov For a lead compound like 4-(2,5-Difluorophenyl)-4-oxobutyric acid, these computational approaches can be used to build predictive models and explore chemical space for analogues with enhanced activity and optimized properties.

A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. respectprogram.org This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of the molecules' physicochemical properties (e.g., lipophilicity, size, electronic properties).

Machine learning algorithms—such as multiple linear regression, support vector machines, or neural networks—are then trained on a dataset of known molecules and their activities to build a predictive model. This model can then be used to perform virtual screening of large compound libraries to identify new potential hits or to guide the rational design of novel derivatives of the lead compound. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule is positively correlated with its activity, providing a clear strategy for the next round of chemical synthesis. These approaches accelerate the drug design cycle and reduce the reliance on costly and time-consuming experimental screening.

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

| 3D / Steric | Molecular Surface Area | Molecular size and shape |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Structural Determinants for Biological Activity in Related Scaffolds

By examining compounds with similar core structures, researchers can deduce the importance of specific functional groups and substitution patterns.

The introduction of fluorine into a molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity. acs.orgnih.gov The position and number of fluorine atoms on the phenyl ring are critical determinants of a compound's biological effects.

The electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the polarity of the molecule, which can affect how the compound interacts with its biological target. nih.gov For instance, in a related series of 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom at the 2 or 3-position of the phenyl ring resulted in potent cytotoxicity against various cancer cell lines. acs.org This suggests that the placement of fluorine can enhance the desired biological effect.

Fluorine substitution can also block metabolic pathways, leading to increased metabolic stability and a longer half-life of the compound in the body. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes. nih.gov

Table 1: Effect of Fluorine Substitution on Biological Activity in Phenyl-Containing Compounds

| Compound/Analog | Substitution Pattern | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| 7-Phenyl-pyrroloquinolinone | Unsubstituted Phenyl | Baseline Cytotoxicity | acs.org |

| 7-(2-Fluorophenyl)-pyrroloquinolinone | 2-Fluoro | Increased Cytotoxicity | acs.org |

| 7-(3-Fluorophenyl)-pyrroloquinolinone | 3-Fluoro | Increased Cytotoxicity | acs.org |

| Phenylalanine Analog | para-Fluoro | Enhanced Metabolic Stability | nih.gov |

The oxobutanoic acid portion of the molecule is a key pharmacophore that can participate in crucial binding interactions with a biological target. This moiety contains a ketone and a carboxylic acid group, both of which can act as hydrogen bond acceptors. The carboxylic acid can also act as a hydrogen bond donor and can form ionic interactions with positively charged residues, such as arginine or lysine, in a protein's active site.

In the context of calpain inhibitors, a class of enzymes implicated in various neurological disorders, the 4-aryl-4-oxobutanoic acid scaffold has been explored. acs.org The oxobutanoic acid "warhead" is designed to interact with the active site of the enzyme. The primary amide derivatives of these compounds have shown potent inhibition of µ-calpain. acs.org This suggests that the terminal carboxylic acid or a derivative thereof is critical for binding and inhibitory activity.

Beyond fluorine, other substituents on the aromatic ring can fine-tune the efficacy and selectivity of a compound. The nature, size, and position of these substituents can influence the molecule's conformation, lipophilicity, and electronic distribution.

For example, in a series of 4-aryl-4-oxobutanoic acid amide derivatives designed as calpain inhibitors, a 2-methoxymethoxy group on the phenyl ring, in combination with a primary amide, resulted in the most potent inhibition of µ-calpain. acs.org This highlights the importance of specific substitution patterns on the aromatic ring for optimizing biological activity. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, which can affect π-π stacking interactions with aromatic residues in the binding site.

Table 2: Influence of Aromatic Ring Substituents on Calpain Inhibition

| Compound | Aromatic Ring Substituent | IC50 (µM) for µ-calpain | Reference |

|---|---|---|---|

| 4-(Phenyl)-4-oxobutanoic acid amide | None | > 10 | acs.org |

| 4-(2-Methoxyphenyl)-4-oxobutanoic acid amide | 2-Methoxy | 1.2 | acs.org |

| 4-(2-Methoxymethoxyphenyl)-4-oxobutanoic acid amide | 2-Methoxymethoxy | 0.34 | acs.org |

Rational Design and Synthesis of Analogs for SAR Probing

To systematically explore the structure-activity relationships, medicinal chemists engage in the rational design and synthesis of analogs. This involves modifying specific parts of the lead molecule, such as 4-(2,5-Difluorophenyl)-4-oxobutyric acid, and evaluating the impact of these changes on its biological activity.

For the 4-aryl-4-oxobutanoic acid scaffold, analogs can be synthesized by varying the substituents on the phenyl ring, altering the length of the butyric acid chain, or modifying the carboxylic acid functional group into esters, amides, or other bioisosteres. For instance, the synthesis of various 4-aryl-4-oxobutanoic acid amides has been reported to probe their potential as calpain inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR study on a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids revealed a strong correlation between the lipophilicity of the compounds and their antiproliferative activity against HeLa cells. tandfonline.comnih.gov This suggests that for this particular scaffold, increasing lipophilicity enhances biological activity. Such models can guide the design of new analogs of 4-(2,5-Difluorophenyl)-4-oxobutyric acid with potentially improved potency.

Structure-Based Drug Design (SBDD) Principles Applied to the Oxobutanoic Acid Framework

When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool for designing potent and selective inhibitors. This approach involves using computational tools to visualize and analyze the interactions between a ligand and its target protein at the atomic level.

For inhibitors based on the oxobutanoic acid framework, SBDD can be used to optimize the interactions of the carboxylic acid and ketone groups with key residues in the active site. It can also guide the selection of substituents on the phenyl ring to maximize favorable interactions, such as hydrophobic interactions or hydrogen bonds, with the protein. For example, in the design of inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase, a structure-based approach led to the development of potent allosteric inhibitors. pnas.orgpnas.org This demonstrates the utility of SBDD in optimizing ligand binding and achieving high potency.

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the biological activity and mechanistic investigations of the chemical compound 4-(2,5-Difluorophenyl)-4-oxobutyric acid.

Extensive searches for data pertaining to its effects on cellular and biochemical systems, including enzyme inhibition, receptor interaction, and cell-based functional assays, did not yield any relevant results. Similarly, investigations into its molecular targets, protein binding, and influence on metabolic pathways have not been documented in the accessible scientific literature.

Therefore, the following sections on the biological activity and mechanistic investigations of 4-(2,5-Difluorophenyl)-4-oxobutyric acid cannot be populated with the requested detailed research findings and data tables at this time. Further experimental research is required to elucidate the pharmacological and biological properties of this specific compound.

Biological Activity and Mechanistic Investigations Non Human in Vitro and in Vivo

There are no available studies documenting the use or efficacy of 4-(2,5-Difluorophenyl)-4-oxobutyric acid in established non-human models of mitochondrial disease, viral infections, or inflammation.

Mitochondrial Disease Models: Animal models for mitochondrial disorders, such as those involving genetic knockouts like Ndufs4 to simulate Leigh syndrome, are well-documented. mdpi.comnih.govresearchgate.net These models are used to study disease pathophysiology and test therapeutic interventions. mdpi.comnih.govresearchgate.net However, there is no evidence to suggest that 4-(2,5-Difluorophenyl)-4-oxobutyric acid has been evaluated as a potential therapeutic agent or metabolic intermediate in these systems.

Antiviral Models: Research into antiviral agents has explored various chemical classes. For instance, studies have demonstrated the in vivo efficacy of 4-substituted 2,4-dioxobutanoic acids—a structurally different class of compounds—in mouse models of influenza virus infection. nih.gov Similarly, other fluorinated compounds have been assessed for activity against viruses like influenza, orthopoxvirus, and cytomegalovirus. plos.orgnih.govplos.org However, no such in vivo antiviral data exists for 4-(2,5-Difluorophenyl)-4-oxobutyric acid.

Anti-inflammatory Models: Standard preclinical models for inflammation, such as carrageenan-induced paw edema in rats, are widely used to evaluate the efficacy of potential anti-inflammatory drugs. mdpi.comnih.gov Numerous butyric and propionic acid derivatives have been assessed in these models, but reports on 4-(2,5-Difluorophenyl)-4-oxobutyric acid are absent from the available literature. nih.govnih.govresearchgate.net

As no in vivo efficacy studies for 4-(2,5-Difluorophenyl)-4-oxobutyric acid have been published, there is no information on the pharmacodynamic endpoints that would be measured. In the context of the aforementioned disease models, such endpoints would typically include:

Mitochondrial Disease: Changes in lifespan, motor function (e.g., rotarod performance), levels of biomarkers like lactate (B86563) and pyruvate, and assessment of neurodegeneration. mdpi.comresearchgate.net

Antiviral: Reduction in viral titers in tissues (e.g., lungs), improvement in survival rates, and alleviation of clinical symptoms such as weight loss. nih.govplos.org

Anti-inflammatory: Reduction in edema, decreased infiltration of inflammatory cells (e.g., neutrophils), and modulation of inflammatory mediators like prostaglandins (B1171923) or cytokines. mdpi.comresearchgate.net

Without experimental data, it is impossible to construct data tables or provide detailed findings on the pharmacodynamic profile of this specific compound.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons of the butyric acid chain and the aromatic protons on the difluorophenyl ring.

The two methylene (B1212753) groups (-CH₂-) in the butyric acid chain would likely appear as two triplets. The methylene group adjacent to the carboxylic acid (at C2) would be expected around 2.7-2.8 ppm, while the methylene group adjacent to the ketone (at C3) would be shifted further downfield to approximately 3.2-3.3 ppm due to the ketone's electron-withdrawing effect.

The three protons on the difluorophenyl ring would present a more complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. They would be expected in the aromatic region, typically between 7.2 and 7.8 ppm.

The acidic proton of the carboxylic acid (-COOH) would appear as a broad singlet at the far downfield end of the spectrum, generally above 10-12 ppm.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom.

The carbonyl carbon of the carboxylic acid is expected to appear around 175-180 ppm.

The ketonic carbonyl carbon would be the most downfield signal, anticipated around 195-200 ppm.

The two methylene carbons would be found in the aliphatic region, typically between 28 and 35 ppm.

The six carbons of the difluorophenyl ring would appear in the aromatic region (110-140 ppm). The signals for the carbons directly bonded to fluorine would show large one-bond carbon-fluorine coupling constants (¹JCF).

Multinuclear NMR: ¹⁹F NMR would be a crucial technique for this compound. It would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing definitive information about their positions (2- and 5-).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2,5-Difluorophenyl)-4-oxobutyric acid No experimental data available. The table below is for illustrative purposes based on chemical principles.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | >10 (broad singlet) | ~175-180 |

| -CH₂- (alpha to COOH) | ~2.7-2.8 (triplet) | ~28-30 |

| -CH₂- (alpha to C=O) | ~3.2-3.3 (triplet) | ~33-35 |

| Aromatic C-H | ~7.2-7.8 (complex multiplet) | ~115-125 |

| Aromatic C-F | - | ~155-160 (doublet, ¹JCF) |

| Aromatic C-C=O | - | ~130-135 |

| Ketone C=O | - | ~195-200 |

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups.

A very broad absorption band would be expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

A sharp, strong band around 1700-1720 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid.

Another strong band, corresponding to the aryl ketone C=O stretch, would be expected around 1680-1690 cm⁻¹.

Strong absorptions in the 1200-1300 cm⁻¹ region would be indicative of C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretches would also be visible, aromatic ring vibrations, which often give strong Raman signals, would be particularly useful for confirming the substitution pattern. The rule of mutual exclusion would not apply as the molecule lacks a center of symmetry, meaning some vibrations could be active in both IR and Raman spectra.

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. The molecular formula is C₁₀H₈F₂O₃, giving a molecular weight of 214.17 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 214.

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the ketone, leading to the formation of a 2,5-difluorobenzoyl cation at m/z = 141. This would likely be a very prominent peak.

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 169.

Loss of a water molecule (H₂O) from the molecular ion (M-18), which is common for carboxylic acids.

A McLafferty rearrangement could occur, leading to a characteristic fragment ion.

UV-Vis spectroscopy provides information on electronic transitions within chromophores. The primary chromophore in this molecule is the 2,5-difluorobenzoyl system.

A strong absorption band (λmax) would be expected in the 240-260 nm range, corresponding to the π→π* transition of the aromatic ring conjugated with the ketone.

A weaker absorption band, corresponding to the forbidden n→π* transition of the carbonyl group, would be anticipated at a longer wavelength, likely in the 300-330 nm region.

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state sample.

Single Crystal X-ray Diffraction: If a suitable single crystal could be grown, this technique would provide definitive proof of the compound's structure. It would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures in the solid state.

Powder X-ray Diffraction (PXRD): For a microcrystalline or powder sample, PXRD would provide a characteristic diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline phase of the compound and can be used for phase identification and purity assessment.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for assessing the purity of 4-(2,5-Difluorophenyl)-4-oxobutyric acid. A C18 stationary phase with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be typical. Purity would be determined by the area percentage of the main peak detected by a UV detector set to the λmax of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a chemical reaction. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The spots could be visualized under a UV lamp due to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For aromatic keto acids like 4-(2,5-Difluorophenyl)-4-oxobutyric acid, reversed-phase HPLC is a commonly applied method. nih.govmdpi.com This technique utilizes a nonpolar stationary phase (often C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

The analysis of similar keto acids often involves a mobile phase consisting of an organic solvent like acetonitrile or methanol, mixed with an aqueous buffer, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. mdpi.comhelixchrom.com A gradient elution, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of the target compound from any impurities or related substances. helixchrom.com Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs light in the UV spectrum.

Below is an illustrative table of typical HPLC conditions that could be adapted for the analysis of 4-(2,5-Difluorophenyl)-4-oxobutyric acid.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table represents typical starting conditions for method development for aromatic keto acids and not experimentally verified data for 4-(2,5-Difluorophenyl)-4-oxobutyric acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For compounds like 4-(2,5-Difluorophenyl)-4-oxobutyric acid, which have lower volatility due to the carboxylic acid group, derivatization is often required to convert the analyte into a more volatile form suitable for GC analysis. nih.gov Common derivatization agents include silylating agents (like BSTFA) or methylating agents.

Once volatilized and separated on the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible pattern, creating a unique mass spectrum that acts as a chemical "fingerprint."

For 4-(2,5-Difluorophenyl)-4-oxobutyric acid, the expected fragmentation pattern would likely include key ions corresponding to the difluorobenzoyl cation and fragments from the cleavage of the butyric acid side chain. The molecular ion peak would confirm the compound's molecular weight.

| m/z (mass-to-charge ratio) | Predicted Identity of Fragment |

| 214 | [M]+ (Molecular Ion) |

| 197 | [M-OH]+ |

| 169 | [M-COOH]+ |

| 141 | [C7H3F2O]+ (Difluorobenzoyl cation) |

| 113 | [C6H3F2]+ |

This table contains predicted fragmentation patterns based on the chemical structure and is for illustrative purposes. Actual experimental data may vary.

Elemental Analysis for Compositional Verification (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. elementar.com This method, often performed using a CHNS analyzer, involves the complete combustion of a small, precisely weighed amount of the compound in a high-oxygen environment. elementar.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, such as a thermal conductivity detector. elementar.com

For organofluorine compounds, special considerations are necessary during combustion analysis. The high reactivity of fluorine can interfere with the analysis, potentially leading to incomplete combustion or the formation of stable C-F fragments that are detected incorrectly. technologynetworks.comthermofisher.com Modern elemental analyzers mitigate this by using special reagents or catalysts in the combustion tube to trap fluorine and ensure complete oxidation of the sample. thermofisher.comelementar.com

The experimentally determined percentages of C and H are then compared to the theoretical values calculated from the compound's molecular formula, C₁₀H₈F₂O₃. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 56.09% |

| Hydrogen (H) | 3.77% |

| Oxygen (O) | 22.41% |

| Fluorine (F) | 17.74% |

This table shows the theoretical elemental composition calculated from the molecular formula. Nitrogen and Sulfur are expected to be absent.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents Based on the 4-(2,5-Difluorophenyl)-4-oxobutyric Acid Scaffold

The 4-(2,5-Difluorophenyl)-4-oxobutyric acid structure serves as a valuable scaffold for medicinal chemists to design and synthesize new therapeutic agents. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The inherent properties of this scaffold, particularly the presence of the difluorophenyl group, can be leveraged to enhance pharmacological profiles.

The strategy of using a core structure to develop multiple therapeutic agents is a well-established practice in drug discovery. For instance, the 1,2,4-oxadiazole (B8745197) ring is a heterocyclic scaffold that has been extensively used to generate compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com This is due to its bioisosteric equivalence with ester and amide groups, which allows it to form specific interactions like hydrogen bonding, making it a stable alternative in drug design. mdpi.com Similarly, the indole (B1671886) scaffold is a prominent pharmacophore in the development of anti-lung cancer agents, with derivatives showing efficacy by inhibiting various cellular pathways. nih.gov

By modifying the 4-(2,5-Difluorophenyl)-4-oxobutyric acid backbone—for example, by creating amides, esters, or incorporating other heterocyclic systems—researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective drug candidates. The goal is to create derivatives with improved efficacy, better metabolic stability, and enhanced safety profiles. Research into similar aryl-oxobutanoic acids has yielded compounds with moderate anti-inflammatory, analgesic, and antimicrobial activities, suggesting a promising starting point for this specific scaffold. researchgate.net

Table 1: Potential Modifications and Therapeutic Targets for the Scaffold

| Modification Site | Potential Functional Group | Potential Therapeutic Target/Area |

|---|---|---|

| Carboxylic acid group | Amides, Esters, Heterocycles (e.g., Oxadiazole) | Kinase Inhibition (Cancer), Anti-inflammatory, Antimicrobial |

| Phenyl ring | Additional substitutions | Modulation of receptor binding affinity |

Exploration of Diverse Biological Applications Beyond Currently Investigated Areas

While foundational research may point towards specific activities like anti-inflammatory effects, the versatility of the 4-(2,5-Difluorophenyl)-4-oxobutyric acid scaffold suggests its potential utility across a broader spectrum of diseases. The exploration of diverse biological applications is a critical aspect of maximizing the therapeutic value of a chemical entity.

Derivatives of similar scaffolds have demonstrated a wide range of pharmacological effects. For example, compounds based on the 1,2,4-oxadiazole framework are being investigated as anticancer, anticonvulsant, antiviral, antibacterial, antifungal, and analgesic agents. mdpi.com The discovery of novel activities often occurs through systematic screening against various biological targets. High-throughput screening (HTS) campaigns can rapidly test a library of derivatives against hundreds of enzymes, receptors, and cell lines to identify new "hits."

Future research could focus on evaluating derivatives of 4-(2,5-Difluorophenyl)-4-oxobutyric acid for activity in areas such as:

Oncology: Targeting specific kinases or signaling pathways involved in tumor growth and proliferation. The discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as apoptosis inducers highlights this potential. mdpi.com

Neurodegenerative Diseases: Developing modulators of enzymes or receptors implicated in conditions like Alzheimer's or Parkinson's disease.

Infectious Diseases: Creating new antimicrobial or antiviral agents to combat drug-resistant pathogens.

Metabolic Disorders: Designing inhibitors of enzymes involved in metabolic pathways related to diseases like type 2 diabetes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.gov These models can then be used to:

Virtual Screening: Screen massive virtual libraries of compounds based on the scaffold to identify those with the highest probability of being active against a specific target. nih.gov

Predict Physicochemical Properties: AI algorithms can forecast properties like solubility, bioavailability, and toxicity for newly designed molecules, allowing researchers to prioritize compounds with better drug-like characteristics. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold that are optimized for specific properties and binding affinities. mit.edu This approach expands the accessible chemical space beyond known compounds. mit.eduastrazeneca.com

Optimize Lead Compounds: Once an initial "hit" is identified, ML models can suggest modifications to the structure to improve its potency and selectivity, streamlining the lead optimization process. roche.com This "lab in a loop" strategy uses experimental data to continuously retrain and improve the predictive accuracy of the AI models. roche.com

Table 2: AI/ML Applications in the Drug Discovery Pipeline

| Stage | AI/ML Application | Benefit |

|---|---|---|

| Target Identification | Data analysis of genomics and proteomics | Identify and validate new drug targets |

| Hit Discovery | Virtual screening, generative design | Rapidly screen millions of compounds, design novel molecules nih.govmit.edu |

| Lead Optimization | Predictive modeling of ADMET properties | Prioritize candidates with favorable safety and efficacy profiles nih.govnih.gov |

Challenges and Opportunities in the Academic Research of Fluorinated Aryl-Oxobutanoic Acids

The study of fluorinated compounds like 4-(2,5-Difluorophenyl)-4-oxobutyric acid in an academic setting presents both distinct challenges and significant opportunities. The strategic incorporation of fluorine into drug molecules has become increasingly common due to its profound effects on a compound's physical and biological properties. st-andrews.ac.uk

Opportunities:

Modulation of Properties: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups, which can significantly impact a molecule's binding affinity to its target. st-andrews.ac.uk

Metabolic Stability: Placing fluorine atoms at sites that are susceptible to metabolic breakdown (e.g., by cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life in the body. st-andrews.ac.uk

Enhanced Binding: In some cases, fluorine can participate in favorable interactions within the binding pocket of a protein, leading to increased potency.

Novelty and Patentability: The unique chemical space occupied by fluorinated compounds provides opportunities for discovering novel chemical entities with new intellectual property potential.

Challenges:

Synthetic Complexity: The introduction of fluorine atoms into organic molecules can require specialized reagents and synthetic methods that may be more complex and costly than traditional organic synthesis.

Environmental Persistence: The strength of the carbon-fluorine bond contributes to the metabolic stability of fluorinated drugs, but it can also lead to concerns about their persistence in the environment after excretion. st-andrews.ac.uk

Metabolic Byproducts: The metabolism of some fluorinated compounds can produce potentially toxic byproducts, such as fluoroacetate, although this is dependent on the specific structure. st-andrews.ac.uk

Regulatory Scrutiny: There is growing awareness and regulatory pressure concerning persistent chemical substances, which may impact the development of certain classes of highly fluorinated compounds. st-andrews.ac.ukresearchgate.net

Future academic research will need to balance the pharmacological benefits of fluorination with a deeper understanding of the environmental and metabolic fate of these compounds. st-andrews.ac.uk The development of biodegradable fluorinated motifs represents a significant area of opportunity. st-andrews.ac.uk

Q & A

Q. What are the established synthetic routes for 4-(2,5-Difluorophenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer: A common approach involves Knoevenagel condensation of 2,5-difluorobenzaldehyde with ethyl acetoacetate under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation to yield the ketone intermediate. Optimization includes adjusting reaction temperature (70–90°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (1–5 mol%) to balance yield (typically 40–60%) and purity . For academic labs, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(2,5-Difluorophenyl)-4-oxobutyric acid, and how should data interpretation account for fluorine substituent effects?

- Methodological Answer:

- 1H/13C NMR : Fluorine atoms induce splitting patterns due to coupling (e.g., ≈ 8–12 Hz). The ketone proton (δ 3.1–3.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) are critical markers .

- FT-IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups.

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C10H8F2O3 at m/z 230.0452) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for 4-(2,5-Difluorophenyl)-4-oxobutyric acid derivatives across different assay systems?

- Methodological Answer: Contradictions may arise from assay-specific factors (e.g., pH, solvent compatibility). Standardize protocols by:

- Using phosphate-buffered saline (pH 7.4) to minimize ionization effects on solubility.

- Validating compound stability via HPLC-UV over 24-hour incubation .

- Cross-referencing with structural analogs (e.g., 4-(2,3-difluorophenyl) derivatives) to isolate positional fluorine effects on bioactivity .

Q. What computational approaches are suitable for predicting the reactivity of the ketone group in 4-(2,5-Difluorophenyl)-4-oxobutyric acid under various reaction conditions?

- Methodological Answer:

- DFT Calculations : Model the electrophilicity of the ketone carbon (e.g., Fukui indices) to predict nucleophilic attack susceptibility.

- Molecular Dynamics (MD) Simulations : Assess solvent interactions (e.g., DMSO vs. water) on reaction transition states.

- SAR Studies : Correlate electronic effects (Hammett σ constants) of fluorine substituents with reaction rates .

Q. How can researchers design experiments to probe the role of fluorine substitution in modulating enzyme inhibition by 4-(2,5-Difluorophenyl)-4-oxobutyric acid?

- Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target enzymes (e.g., kynurenine-3-hydroxylase).

- Fluorine-NMR (19F-NMR) : Track conformational changes in enzyme active sites upon ligand binding.

- Mutagenesis Studies : Replace fluorine with hydrogen or chlorine in analogs to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of 4-(2,5-Difluorophenyl)-4-oxobutyric acid in aqueous solutions?

- Methodological Answer: Stability variations may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.